molecular formula C21H26N4O2 B5377393 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide

Katalognummer B5377393
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: WVENXEKZHZXMRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide, also known as DPA-714, is a small molecule radioligand that is used in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in the mitochondrial membrane of glial cells in the brain. The TSPO has been shown to be involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied in the context of neuroinflammation and neurodegenerative diseases, and has shown promise as a diagnostic and therapeutic tool.

Wirkmechanismus

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide binds selectively to the TSPO, which is upregulated in response to neuroinflammation and oxidative stress. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and is thought to play a role in the regulation of mitochondrial function and apoptosis. Binding of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide to the TSPO results in increased uptake of the radioligand by glial cells, which can be detected by PET imaging.
Biochemical and Physiological Effects:
2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its binding to the TSPO, 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in microglial cells, and to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has also been shown to have antioxidant properties, and to protect against oxidative stress-induced cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide is its high selectivity for the TSPO, which allows for specific targeting of glial cells in the brain. 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide is also relatively easy to synthesize, and has been used extensively in preclinical studies. However, there are some limitations to the use of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments. For example, the radioligand has a relatively short half-life (approximately 2 hours), which limits the time window for imaging studies. In addition, the TSPO is expressed in a variety of cell types, including immune cells and steroidogenic cells, which can complicate interpretation of PET imaging results.

Zukünftige Richtungen

There are a number of potential future directions for research involving 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide. One area of interest is the use of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide in combination with other imaging agents or therapeutic agents, such as anti-inflammatory drugs or antioxidants. Another potential application is the use of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide in studies of neuroinflammation in non-neurological diseases, such as cardiovascular disease or cancer. Finally, there is ongoing research into the development of new TSPO ligands with improved properties, such as longer half-life or increased selectivity, which may further enhance the utility of PET imaging with 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide.

Synthesemethoden

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 4-(2,3-dimethylphenyl)piperazine with acetic anhydride to form N-acetyl-4-(2,3-dimethylphenyl)piperazine, which is then reacted with 2-amino-N-(2-hydroxybenzoyl)benzamide to form 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide.

Wissenschaftliche Forschungsanwendungen

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been used extensively in PET imaging studies to investigate the role of the TSPO in various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and stroke. PET imaging with 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to be a sensitive and specific method for detecting neuroinflammation and microglial activation in vivo, and may be useful for monitoring disease progression and evaluating the efficacy of therapeutic interventions.

Eigenschaften

IUPAC Name

2-[[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15-6-5-9-19(16(15)2)25-12-10-24(11-13-25)14-20(26)23-18-8-4-3-7-17(18)21(22)27/h3-9H,10-14H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVENXEKZHZXMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.